molecular formula C22H21FN2O3 B241415 2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B241415
M. Wt: 380.4 g/mol
InChI Key: UNOFGZHORLATQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as DFH-3, is a chemical compound with potential applications in scientific research. It is a synthetic compound that belongs to the class of chromenopyrroles and has been found to exhibit interesting biological and pharmacological properties.

Scientific Research Applications

2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to exhibit interesting biological and pharmacological properties that make it a potential candidate for scientific research. It has been shown to have anti-inflammatory and anticancer properties, and has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. This compound has also been found to have potential as a diagnostic tool for the detection of cancer and other diseases.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway that is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation. This compound has also been found to have antioxidant properties and has been shown to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has high purity. It has also been found to be stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a relatively new compound and its biological and pharmacological properties are not fully understood. It also requires further studies to determine its toxicity and safety profiles.

Future Directions

There are several future directions for research on 2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One direction is to further investigate its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to study its potential as a diagnostic tool for the detection of cancer and other diseases. Further studies are also needed to determine its toxicity and safety profiles, as well as its pharmacokinetics and pharmacodynamics. Additionally, the development of new synthetic methods for this compound and its analogs may lead to the discovery of new compounds with improved biological and pharmacological properties.

Synthesis Methods

The synthesis of 2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that starts with the reaction of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to yield the intermediate 2-(2-hydroxyphenyl)-4-oxobut-3-enoic acid ethyl ester. This intermediate is then subjected to a Mannich reaction with dimethylamine and formaldehyde to produce the final product this compound. The synthesis of this compound has been optimized to yield high purity and high yields of the compound.

Properties

Molecular Formula

C22H21FN2O3

Molecular Weight

380.4 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-7-fluoro-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H21FN2O3/c1-24(2)11-6-12-25-19(14-7-4-3-5-8-14)18-20(26)16-13-15(23)9-10-17(16)28-21(18)22(25)27/h3-5,7-10,13,19H,6,11-12H2,1-2H3

InChI Key

UNOFGZHORLATQC-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=CC=C4

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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